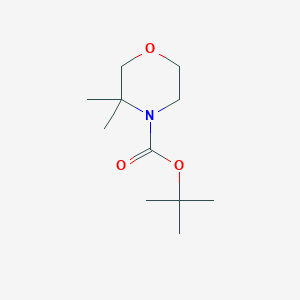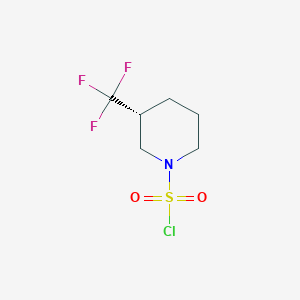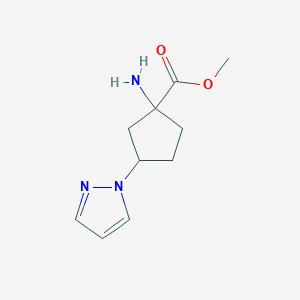
Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound that features a pyrazole ring attached to a cyclopentane structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both an amino group and a pyrazole ring makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine to form a hydrazone intermediate, which is then cyclized to form the pyrazole ring. The amino group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, dihydropyrazoles, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: Similar in structure but lacks the cyclopentane ring.
3-Amino-1-methyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
1-Methyl-4-piperidone: Contains a different heterocyclic ring but shares some functional groups.
Uniqueness
Methyl 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylate is unique due to the combination of a pyrazole ring and a cyclopentane structure, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets and provides a versatile scaffold for further functionalization.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl 1-amino-3-pyrazol-1-ylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-15-9(14)10(11)4-3-8(7-10)13-6-2-5-12-13/h2,5-6,8H,3-4,7,11H2,1H3 |
Clé InChI |
ABUWCOXLXBMZMP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCC(C1)N2C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


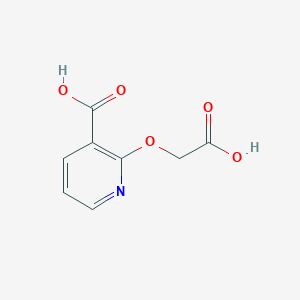
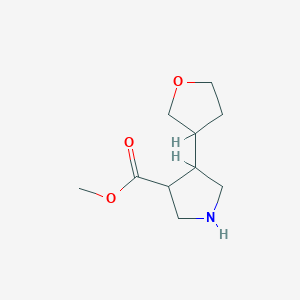
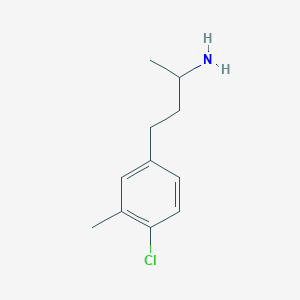
![1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane](/img/structure/B15273603.png)

![Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine](/img/structure/B15273607.png)
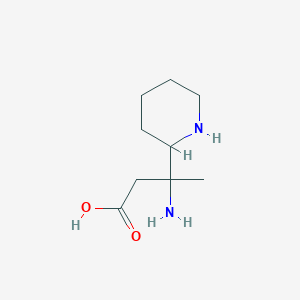
![6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15273617.png)
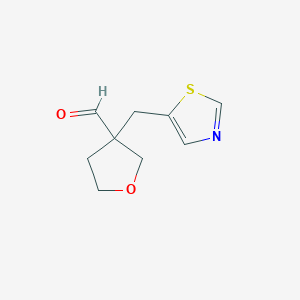
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B15273656.png)

